Diethyl 3-Bromobenzylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNNRCDDRDXWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128833-03-4 | |
| Record name | 128833-03-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Diethyl 3 Bromobenzylphosphonate
Established Synthetic Pathways
The synthesis of Diethyl 3-Bromobenzylphosphonate is predominantly achieved through well-documented reaction pathways that are standard in the field of organophosphorus chemistry.
A principal and highly efficient method for synthesizing phosphonates such as this compound is the Michaelis-Arbuzov reaction. This reaction is renowned for its reliability in forming carbon-phosphorus bonds.
A widely utilized synthetic route to this compound is the reaction between 1-bromo-3-(bromomethyl)benzene and triethyl phosphite (B83602). In this chemical transformation, the phosphorus atom of the triethyl phosphite acts as a nucleophile, targeting the electrophilic benzylic carbon of the 1-bromo-3-(bromomethyl)benzene. The reaction is typically conducted by heating the two reactants together without a solvent.
The initial nucleophilic attack leads to the formation of a quasi-phosphonium salt as an intermediate. This is followed by a dealkylation step where the bromide ion, which was displaced in the first step, attacks one of the ethyl groups attached to the phosphorus atom. This results in the formation of the stable this compound and the volatile byproduct, ethyl bromide. The reaction's progress can be conveniently monitored by observing the distillation of the ethyl bromide byproduct. For the reaction to reach completion, it is often heated to temperatures in the range of 150-160 °C for a duration of approximately three hours.
Table 1: Reaction Parameters for the Synthesis of this compound via Michaelis-Arbuzov Reaction
| Reactant A | Reactant B | Temperature | Reaction Time | Product |
|---|
The mechanism of the Michaelis-Arbuzov reaction, as it applies to the synthesis of this compound, unfolds in two main stages: a nucleophilic substitution (SN2) reaction followed by a dealkylation process.
The first stage involves the lone pair of electrons on the phosphorus atom of triethyl phosphite executing a nucleophilic attack on the benzylic carbon of 1-bromo-3-(bromomethyl)benzene. The electrophilic nature of this carbon is enhanced by the electron-withdrawing effect of the attached bromine atom. This SN2 reaction displaces the benzylic bromide ion and forms a trialkoxyphosphonium salt intermediate, specifically triethoxy(3-bromobenzyl)phosphonium bromide.
An alternative synthetic route to this compound begins with the synthesis of an α-hydroxybenzylphosphonate intermediate, which is then subjected to bromination.
The necessary α-hydroxybenzylphosphonate intermediate, diethyl (3-bromo-α-hydroxybenzyl)phosphonate, can be synthesized through the Pudovik reaction. This reaction entails the nucleophilic addition of a dialkyl phosphite, in this instance diethyl phosphite, to an aldehyde, which is 3-bromobenzaldehyde. The reaction is typically facilitated by a base catalyst, such as sodium ethoxide or triethylamine. The role of the base is to deprotonate the diethyl phosphite, thereby generating the more reactive diethyl phosphite anion. This anion then proceeds to attack the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting alkoxide intermediate is subsequently protonated, usually during an aqueous workup, to yield the desired α-hydroxybenzylphosphonate.
Following the synthesis of the diethyl (3-bromo-α-hydroxybenzyl)phosphonate intermediate, the hydroxyl group is converted into a bromine atom using various electrophilic bromination techniques.
A common method for this conversion utilizes a combination of triphenylphosphine (B44618) (PPh3) and bromine (Br2). These reagents react in situ to form a brominating agent, believed to be triphenylphosphine dibromide. The hydroxyl group of the α-hydroxybenzylphosphonate attacks the electrophilic phosphorus atom of this agent. A subsequent rearrangement and displacement by a bromide ion result in the formation of this compound.
A milder and alternative method for this transformation employs triphenylphosphine (PPh3), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and tetrabutylammonium (B224687) bromide (Bu4NBr). In this system, it is proposed that PPh3 and DDQ form an activated complex. The hydroxyl group of the phosphonate (B1237965) attacks this complex, and the bromide ion, supplied by Bu4NBr, then displaces the activated hydroxyl group to furnish the final product. This method is often favored for its milder reaction conditions and potential for higher selectivity.
Table 2: Reagents for the Bromination of Diethyl (3-bromo-α-hydroxybenzyl)phosphonate
| Brominating System | Key Reagents | Product |
|---|---|---|
| System 1 | Triphenylphosphine (PPh3), Bromine (Br2) | This compound |
Bromination of α-Hydroxybenzylphosphonate Intermediates
Mechanistic Pathways of Bromination
The introduction of a bromine atom onto a benzylphosphonate framework, particularly at the benzylic position, is typically achieved through two primary mechanistic routes: the direct bromination of a phosphonate precursor or the bromination of an intermediate α-hydroxy benzylphosphonate. rsc.orgrsc.org
A prevalent method involves the deprotonation of the benzylic carbon, which is acidic due to the electron-withdrawing effect of the phosphonate group. This creates a phosphorus-stabilized carbanion. rsc.orgrsc.org This nucleophilic carbanion is then quenched with an electrophilic bromine source, such as 1,2-dibromotetrachloroethane (B50365) (TCDBE), to yield the α-bromobenzylphosphonate. rsc.orgrsc.org The process is often initiated by a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS). rsc.orgrsc.org
For instance, the synthesis of an α-brominated phosphonate can proceed by first treating benzyl (B1604629) diethylphosphonate with LiHMDS at low temperatures (e.g., -78 °C). To facilitate a second deprotonation, a trimethylsilyl (B98337) (TMS) group can be temporarily installed at the alpha position. This is followed by the addition of the electrophilic bromine source to introduce the bromine atom. The TMS group is subsequently cleaved to yield the final α-brominated product. rsc.org
Another pathway involves a radical mechanism. For example, phosphine (B1218219) selenides can catalyze the benzylic bromination, which is proposed to proceed through the formation of a bromine radical. researchgate.net
The alternative major pathway proceeds via an α-hydroxyphosphonate intermediate. rsc.orgrsc.org This precursor is typically synthesized through a Pudovik reaction, where a benzaldehyde (B42025) derivative reacts with a deprotonated dialkyl phosphite. rsc.orgrsc.org The resulting α-hydroxyphosphonate can then be subjected to various brominating agents to replace the hydroxyl group with a bromine atom. rsc.org
Table 1: Conditions for Benzylic α-Bromophosphonate Generation
| Precursor Type | Reagents | Pathway | Reference |
|---|---|---|---|
| Benzylic Phosphonate | LiHMDS, TMSCl, TCDBE | Deprotonation / Carbanion Quench | rsc.org |
| α-Hydroxyphosphonate | PPh₃/Br₂, pyridine | Substitution | rsc.org |
Advanced and Emerging Synthetic Strategies
Beyond classical bromination, the synthesis of functionalized benzylphosphonates, including this compound and its derivatives, increasingly relies on advanced catalytic methods that offer greater efficiency and molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions for Benzylphosphonate Derivatives
Palladium catalysis has emerged as a powerful tool for forming carbon-phosphorus and carbon-carbon bonds, enabling the synthesis of a wide array of benzylphosphonate derivatives. A notable strategy is the palladium-catalyzed α-arylation of benzylic phosphonates. acs.orgnih.gov This deprotonative cross-coupling process (DCCP) allows for the introduction of aromatic groups onto the benzylic position of phosphonates. acs.orgnih.gov A typical catalytic system for this transformation involves Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky electron-rich phosphine ligand such as CataCXium A, with a strong base like sodium tert-butoxide (NaOt-Bu). acs.orgnih.gov This method effectively couples benzyl diisopropyl phosphonate derivatives with various aryl bromides, achieving good to excellent yields. acs.orgnih.gov
Another significant palladium-catalyzed method is the cross-coupling of benzyl halides with H-phosphonate diesters. psu.eduorganic-chemistry.org This reaction, often utilizing a Pd(0) source like Pd₂(dba)₃(CHCl₃) or a Pd(II) precursor like Pd(OAc)₂ in combination with a specific ligand like Xantphos, provides an efficient route to benzylphosphonate diesters. psu.eduorganic-chemistry.org The reaction is quite general, tolerating a range of benzyl chlorides and bromides and various H-phosphonate diesters. psu.edu The reactivity of benzyl halides in this system suggests that reductive elimination is a key step in the catalytic cycle. organic-chemistry.org
Table 2: Palladium-Catalyzed Synthesis of Benzylphosphonate Derivatives
| Coupling Partners | Catalyst System | Reaction Type | Yield Range | Reference |
|---|---|---|---|---|
| Benzyl diisopropyl phosphonate + Aryl bromides | Pd(OAc)₂ / CataCXium A / NaOt-Bu | α-Arylation (DCCP) | 64–92% | acs.orgnih.gov |
| Benzyl halides + Diethyl H-phosphonate | Pd₂(dba)₃(CHCl₃) / Xantphos / DIPEA | C-P Cross-Coupling | 86-99% | psu.edu |
Nucleophilic Aromatic Substitution (SNAr) Strategies for Functionalized Phosphonates
Nucleophilic aromatic substitution (SNAr) provides a robust and modular approach for attaching phosphonate moieties to electron-deficient aromatic and heteroaromatic rings. arkat-usa.orgresearchgate.net In this strategy, the phosphonate acts as the nucleophile. Phosphonates bearing an α-hydrogen can be deprotonated with a suitable base, such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS), to generate a nucleophilic "enolate-like" anion. arkat-usa.org This anion can then attack an electrophilic aromatic ring, displacing a leaving group (typically a halide) to form the functionalized phosphonate product. arkat-usa.org
The efficiency of the reaction depends on factors like the base, temperature, and the electronic properties of the phosphonate. arkat-usa.org For instance, phosphonates stabilized by adjacent electron-withdrawing groups (e.g., an ester) can undergo SNAr at room temperature with NaH, while less activated methyl phosphonates may require stronger bases and different temperature profiles to achieve high conversion. arkat-usa.org
The SNAr strategy is particularly valuable for the installation of phosphonate groups onto pharmaceutically relevant heterocyclic scaffolds like pyrimidines, triazines, and pyridines. arkat-usa.orgresearchgate.net This method allows for the rapid generation of diverse analogs for biological screening. arkat-usa.org For example, the reaction of a deprotonated phosphonate with an electrophilic heterocycle like 4,6-dichloropyrimidine (B16783) proceeds efficiently. arkat-usa.orgresearchgate.net The scope is broad, accommodating various phosphonate esters (e.g., methyl, ethyl, benzyl) and a range of electrophilic heterocycles. arkat-usa.org This modularity is a key advantage, enabling the synthesis of complex structures that would be challenging to access through other means. arkat-usa.orgresearchgate.net The site-selectivity of the reaction can also be controlled, as demonstrated by the exclusive substitution at the C-2 position of 4,6-dichloro-2-(methylsulfonyl)pyrimidine. arkat-usa.org
Green Chemistry Approaches in Phosphonate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds, including phosphonates, to minimize environmental impact. rsc.orgbiofueldaily.comeurekalert.org Research in this area focuses on developing methods that are more sustainable and environmentally benign. biofueldaily.comeurekalert.org
Green methods for phosphonate synthesis include solvent-free reactions, the use of water as a solvent, and energy-efficient techniques like ultrasound-assisted and microwave-promoted syntheses. rsc.org For example, the hydrophosphonylation of aldehydes to form α-hydroxyphosphonates, key intermediates in some synthetic routes, can be performed under solventless conditions using biosourced catalysts. nih.gov These "ecocatalysts" can be derived from plants and may consist of mixed metal oxides, offering a green and effective alternative to traditional catalysts. nih.gov A significant advantage of such catalytic systems is their potential for recovery and reuse over multiple reaction cycles, a core principle of green chemistry. nih.gov
While feasible green synthetic methods have been developed, a major challenge for the field of "green phosphonate chemistry" is the reliance on phosphorus itself, which has been classified as a critical raw material with limited sources. biofueldaily.comeurekalert.org Therefore, ongoing research also emphasizes the importance of the degradation, recovery, and recycling of phosphonates to create a more sustainable life cycle for these valuable compounds. biofueldaily.comeurekalert.org
Reactivity and Derivatization of Diethyl 3 Bromobenzylphosphonate
Wittig-Horner Reaction Applications
The Wittig-Horner (also known as the Horner-Wadsworth-Emmons or HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, specifically alkenes, from aldehydes and ketones. numberanalytics.comwikipedia.org Diethyl 3-bromobenzylphosphonate serves as a key precursor in these transformations, leading to the synthesis of a variety of functionalized molecules.
A significant advantage of the Wittig-Horner reaction is its ability to control the stereochemistry of the resulting alkene, often favoring the formation of the (E)-isomer (trans). wikipedia.orgnrochemistry.com This stereoselectivity is a key feature when using stabilized phosphonate (B1237965) carbanions, such as the one derived from this compound. The reaction mechanism involves the formation of an intermediate oxaphosphetane, and the transition state leading to the (E)-alkene is generally lower in energy, thus favoring its formation. nrochemistry.com The use of specific reaction conditions, such as the Still-Gennari modification which employs phosphonates with electron-withdrawing groups, can promote the formation of (Z)-alkenes. nrochemistry.com
The core of the Wittig-Horner reaction involves the reaction of the phosphonate carbanion, generated by deprotonating this compound with a base, with an aldehyde or ketone. numberanalytics.comwikipedia.orgorganic-chemistry.org This nucleophilic addition is the rate-limiting step and leads to the formation of an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed. wikipedia.orgorganic-chemistry.org The reaction is applicable to a wide range of aldehydes and ketones, including those that may be unreactive in the standard Wittig reaction. nrochemistry.com For instance, hindered ketones readily undergo olefination under HWE conditions. nrochemistry.com
Table 1: Examples of Wittig-Horner Reactions with Various Carbonyl Compounds
| Carbonyl Compound | Product Type | Reference |
| Aldehydes | (E)-Alkenes | wikipedia.org |
| Ketones | (E)-Alkenes | wikipedia.org |
| Hindered Ketones | Alkenes | nrochemistry.com |
| Cinnamaldehyde | (E,E)-1,4-Diphenyl-1,3-butadiene | chegg.com |
A prominent application of this compound in the Wittig-Horner reaction is the synthesis of functionalized stilbene (B7821643) derivatives. nih.govbeilstein-journals.org Stilbenes are a class of compounds with a 1,2-diphenylethylene core structure and are of interest for their potential biological activities and applications in materials science. nih.govbeilstein-journals.org By reacting the phosphonate with various substituted benzaldehydes, a diverse library of stilbene derivatives can be generated. nih.gov The bromine atom on the benzylphosphonate provides a handle for further functionalization through cross-coupling reactions, expanding the structural diversity of the accessible stilbenes. rsc.org
For example, the reaction of the anion of this compound with an appropriate aryl aldehyde can produce (E)-stilbene derivatives with high stereoselectivity. nih.gov Subsequent reactions, such as photocyclization, can be employed to convert these stilbenes into more complex polycyclic aromatic hydrocarbons like phenanthrenes. beilstein-journals.org
The Wittig-Horner reaction offers several advantages over the classical Wittig reaction. The key difference lies in the phosphorus-containing reagent: the Wittig reaction utilizes a phosphonium (B103445) ylide, while the Wittig-Horner reaction employs a phosphonate-stabilized carbanion. differencebetween.compediaa.com
Key Differences:
Reactivity: Phosphonate carbanions are generally more nucleophilic and less basic than phosphonium ylides, allowing them to react with a broader range of aldehydes and ketones under milder conditions. wikipedia.org
Byproduct Removal: The byproduct of the Wittig-Horner reaction is a water-soluble phosphate ester, which is easily separated from the desired alkene product through aqueous extraction. wikipedia.orgpediaa.com In contrast, the triphenylphosphine (B44618) oxide byproduct of the Wittig reaction can be difficult to remove. pediaa.com
Stereoselectivity: The Wittig-Horner reaction typically provides excellent (E)-selectivity for the formation of alkenes, especially with stabilized phosphonates. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction is more variable and depends on the nature of the ylide and the reaction conditions. differencebetween.com
Table 2: Comparison of Wittig and Wittig-Horner Reactions
| Feature | Wittig Reaction | Wittig-Horner Reaction | Reference |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion | differencebetween.compediaa.com |
| Byproduct | Triphenylphosphine Oxide | Water-soluble Phosphate Ester | wikipedia.orgpediaa.com |
| Byproduct Removal | Often Difficult | Easy (Aqueous Extraction) | pediaa.com |
| Stereoselectivity | Variable (E or Z) | Predominantly (E) | wikipedia.orgdifferencebetween.com |
| Reactant Scope | Less Reactive with Hindered Ketones | Reacts with a Wide Range of Aldehydes and Ketones | nrochemistry.com |
Substitution Reactions at the Bromine Center
The bromine atom on the phenyl ring of this compound provides a site for various substitution reactions, further enhancing its synthetic utility.
Benzylic halides, such as the 3-bromobenzyl moiety in this phosphonate, are highly susceptible to nucleophilic substitution reactions. ucalgary.ca Depending on the structure of the substrate and the reaction conditions, these substitutions can proceed through either an SN1 or SN2 mechanism. ucalgary.cakhanacademy.org Primary benzylic halides typically favor the SN2 pathway. ucalgary.ca In this reaction, a nucleophile, which is an electron-rich species, attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion (the leaving group) and the formation of a new bond. masterorganicchemistry.combits-pilani.ac.in This allows for the introduction of a wide variety of functional groups at the benzylic position, significantly expanding the range of accessible derivatives.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The bromine atom on the aromatic ring of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling:
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide. youtube.comtcichemicals.comfishersci.co.uk This reaction is widely used for the formation of C-C bonds. youtube.com this compound can be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 3-position of the benzyl (B1604629) ring. The reaction typically proceeds under mild conditions with a palladium catalyst, a base, and a suitable solvent. tcichemicals.comfishersci.co.uk For instance, the coupling of this compound with a boronic acid in the presence of a palladium catalyst and a base like potassium phosphate can yield the corresponding 3-arylbenzylphosphonate. nih.gov
Sonogashira Coupling:
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. umb.edunrochemistry.comnih.gov This reaction is a reliable method for the synthesis of substituted alkynes. This compound can react with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to afford 3-alkynylbenzylphosphonate derivatives. umb.edunrochemistry.com While traditionally requiring a copper co-catalyst, recent advancements have led to the development of copper-free Sonogashira reactions. rsc.org Homocoupling of the terminal alkyne can be a significant side reaction, but reaction conditions can be optimized to minimize this. washington.edu
Heck Coupling:
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.netlibretexts.orgtcichemicals.com this compound can undergo Heck coupling with various alkenes to introduce a vinyl group at the 3-position of the benzyl ring. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of catalyst, ligand, and reaction conditions can influence the yield and stereoselectivity of the product. libretexts.org A related transformation, the reductive Heck reaction, involves the interception of the alkylpalladium(II) intermediate with a hydride source to form a new C-H bond. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Coupling Reactions with Aryl Halides
| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki | Aryl Halide, Boronic Acid/Ester | Pd Catalyst, Base | Biaryl |
| Sonogashira | Aryl Halide, Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl Alkyne |
| Heck | Aryl Halide, Alkene | Pd Catalyst, Base | Aryl Alkene |
Modifications at the Phosphonate Moiety
The diethyl phosphonate group in this compound can be readily modified, providing another avenue for derivatization.
The diethyl ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions. beilstein-journals.orgnih.gov Acidic hydrolysis is commonly achieved by heating with concentrated hydrochloric or hydrobromic acid. beilstein-journals.orgnih.gov However, care must be taken as P-C bond cleavage can sometimes occur as a side reaction, particularly with certain substitution patterns on the aromatic ring. beilstein-journals.orgnih.gov For instance, while diethyl 4-hydroxybenzenephosphonate can undergo P-C bond cleavage during acid hydrolysis, the regioisomeric diethyl 3-hydroxyphenylphosphonate can be hydrolyzed without this side reaction. beilstein-journals.orgnih.gov An alternative and often milder method for dealkylation of phosphonate esters is the use of bromotrimethylsilane (B50905) (TMSBr) followed by treatment with an alcohol or water. d-nb.info
Transesterification of the diethyl phosphonate can be performed to introduce different ester groups. organic-chemistry.orgscielo.br This reaction is typically catalyzed by an acid or a base and involves reacting the phosphonate with an excess of the desired alcohol. scielo.br For example, microwave-assisted and ionic liquid-catalyzed transesterification has been reported for the synthesis of various 1-alkoxy-3-methyl-3-phospholene 1-oxides. organic-chemistry.org This allows for the tuning of the physical and chemical properties of the phosphonate moiety.
α-Position Functionalization of the Phosphonate
The methylene (B1212753) group (α-position) adjacent to the phosphorus atom is acidic and can be deprotonated to form a phosphorus-stabilized carbanion. arkat-usa.orgrsc.orgrsc.org This carbanion is a versatile nucleophile that can react with various electrophiles.
The α-protons of this compound can be abstracted by a strong base, such as sodium hydride (NaH), sodium hexamethyldisilazide (NaHMDS), or n-butyllithium (n-BuLi), to generate a phosphorus-stabilized carbanion. arkat-usa.orgrsc.orgrsc.org These carbanions are key intermediates in reactions like the Horner-Wadsworth-Emmons olefination. smolecule.com They can also participate in nucleophilic aromatic substitution (SNAr) reactions with suitable electrophilic heterocycles. arkat-usa.orgresearchgate.net
Once formed, the phosphorus-stabilized carbanion can be quenched with a variety of electrophiles to introduce new functional groups at the α-position. rsc.orgrsc.org For example, reaction with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), can lead to the formation of α-fluorinated phosphonates. rsc.org This strategy allows for the introduction of fluorine, a common bioisostere in medicinal chemistry. Other electrophiles can also be used to introduce different functionalities, further expanding the synthetic utility of this compound. nih.gov
Unexpected Reaction Pathways and Side Products
In the synthesis and derivatization of this compound and related compounds, several unexpected reaction pathways and the formation of side products have been observed. These occurrences often deviate from the predicted outcomes of standard synthetic protocols, providing deeper insights into the reactivity of the benzylphosphonate scaffold.
One notable unexpected outcome is the observed inefficiency of α-bromo-benzylphosphonates in the Michaelis-Arbuzov reaction with triethyl phosphite (B83602). acs.org This reaction, which is a cornerstone for forming carbon-phosphorus bonds, can be surprisingly sluggish for this class of substrates, leading to lower than expected yields of the target bisphosphonate products. acs.org
Furthermore, studies on analogous substituted benzylphosphonate systems have revealed surprising alternative reaction pathways. For instance, in reactions intended for the sulfonylation of α-hydroxy-benzylphosphonates bearing certain activating substituents (like 4-methoxy groups) using methanesulfonyl chloride, the expected sulfonyl esters were not formed. Instead, the reaction exclusively yielded α-chlorophosphonates. This unexpected transformation is believed to proceed through a stabilized quinoid intermediate, representing a significant deviation from the anticipated nucleophilic substitution at the sulfur atom. acs.org
In other instances, attempts to synthesize phenylmethylene-bisphosphonates by reacting dialkyl α-hydroxy-benzylphosphonates with dialkyl phosphites led to unexpected "phosphorylated" α-hydroxy-benzylphosphonates rather than the desired bisphosphonate. acs.org Hydrolysis of these unexpected products can also lead to dealkylated side products, particularly when the reaction is carried out at elevated temperatures in the presence of trace amounts of water. acs.org
Side products can also arise from intramolecular cyclization events. In reactions involving the diazotization of related aminobenzylphosphonate precursors, the intermediate phenyl cation can undergo electrophilic aromatic substitution, leading to cyclized side products. beilstein-journals.org
Palladium-catalyzed coupling reactions, which are often employed to functionalize the aryl ring of this compound, can also generate a variety of side products. For example, the coupling of related boronic acid derivatives of diethyl benzylphosphonate with vinyl acetate (B1210297) has been shown to produce not only the desired product but also stilbene derivatives and other homocoupling products. nih.gov
The following tables summarize some of the observed unexpected products and the conditions under which they were formed in reactions involving benzylphosphonates.
Table 1: Unexpected Products in Benzylphosphonate Reactions
| Starting Material Type | Reagents | Expected Product | Unexpected Product(s) | Ref. |
| Dialkyl α-hydroxy-benzylphosphonate | Dialkyl phosphite | Tetraalkoxy phenylmethylene-bisphosphonate | "Phosphorylated" α-hydroxy-benzylphosphonate, Dealkylated phosphonates | acs.org |
| α-Hydroxy-4-methoxybenzylphosphonate | Methanesulfonyl chloride, Triethylamine | α-Methanesulfonyloxy-benzylphosphonate | α-Chloro-benzylphosphonate | acs.org |
| Diethyl (4-aminobenzyl)phosphonate derivative | NaNO₂, H₂SO₄, H₃PO₂ | Diethyl benzylphosphonate | Cyclized fluorene (B118485) derivative | beilstein-journals.org |
| Diethyl (4-boronylbenzyl)phosphonate | Vinyl acetate, Pd catalyst | Diethyl (4-styrylbenzyl)phosphonate | (E)-4,4'-bis(diethylphosphonatemethyl)stilbene | nih.gov |
Table 2: Side Products from a Palladium-Catalyzed Homodiarylation Reaction
| Reactant | Coupling Partner | Desired Product | Observed Side Products | Ref. |
| Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate | Vinyl acetate | 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate | Diethyl (4-styryl)benzylphosphonate, (E)-4,4'-bis(diethylphosphonatemethyl)stilbene | nih.gov |
These examples underscore the complex reactivity of benzylphosphonates. Factors such as the substitution pattern on the aromatic ring, the nature of the reagents, and the reaction conditions can lead to significant deviations from expected chemical pathways, resulting in the formation of a variety of side products.
Applications of Diethyl 3 Bromobenzylphosphonate in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The strategic placement of the phosphonate (B1237965) and bromide functionalities on the benzyl (B1604629) ring allows diethyl 3-bromobenzylphosphonate to participate in a range of chemical transformations, serving as a cornerstone for the construction of sophisticated organic structures.
A primary application of this compound is in carbon-carbon (C-C) bond formation, a fundamental process in organic synthesis. nih.gov The compound is particularly well-suited for the Horner-Wadsworth-Emmons (HWE) reaction. In this reaction, the phosphonate is first deprotonated with a base to form a stabilized carbanion. This nucleophilic carbanion then reacts with an aldehyde or ketone to generate an alkene, typically with high E-selectivity (trans-isomer).
The general scheme for the Horner-Wadsworth-Emmons reaction using this compound is as follows:
Deprotonation: The α-proton of the phosphonate is abstracted by a base (e.g., sodium hydride, potassium t-butoxide) to form a phosphorus-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.
Elimination: The resulting intermediate eliminates a diethyl phosphate (B84403) anion to form a new carbon-carbon double bond.
This reaction is highly valued for its reliability and stereochemical control, making this compound a key reagent for synthesizing substituted stilbenes and other olefinic compounds. smolecule.com The presence of the bromine atom on the aromatic ring provides an additional handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the creation of even more complex molecular frameworks. cymitquimica.com
Conjugated systems, characterized by alternating single and multiple bonds, are crucial components in materials science and medicinal chemistry due to their unique electronic and optical properties. This compound is instrumental in the synthesis of such systems, particularly stilbene (B7821643) derivatives and oligovinylene-phenylenes (OVPs). rsc.orgfit.edu
Through the Horner-Wadsworth-Emmons reaction, the phosphonate can be coupled with various aromatic aldehydes to construct the stilbene backbone. fit.edu For instance, the reaction with 4-(methylthiol)benzaldehyde yields a stilbene derivative that can be further elaborated. fit.edu The bromine atom on the starting phosphonate remains intact during this process, allowing for subsequent palladium-catalyzed cross-coupling reactions to extend the conjugated system. This sequential approach of HWE olefination followed by cross-coupling provides a powerful strategy for the modular synthesis of well-defined conjugated molecules with tailored properties. fit.edulookchem.com
Table 1: Examples of Conjugated Systems Synthesized Using Benzylphosphonates
| Starting Material | Reaction Type | Product Type | Application |
|---|---|---|---|
| Diethyl 4-bromobenzylphosphonate | Horner-Wadsworth-Emmons | Stilbene derivative | Precursor for oligovinylenephenylene (OVP) |
| Diethyl phosphite (B83602) | Carbonyl Olefination | Conjugated dienes/polyenes | Organic Synthesis |
| Diethyl 4-bromobenzylphosphonate | Heck Coupling | 2,2'-Bipyridyl functionalized OVP | Materials for OLEDs, Explosive Detection |
Precursor for Bioactive Molecules and Analogs
The phosphonate group's structural and electronic similarity to the phosphate group has made this compound a valuable starting material in medicinal chemistry for the development of novel therapeutic agents and biological probes.
Phosphorylation is a key post-translational modification that regulates numerous cellular processes. rsc.org Consequently, molecules that can mimic phosphorylated substrates are of great interest as potential inhibitors of enzymes involved in these pathways, such as kinases and phosphatases. rsc.orgresearchgate.net Phosphonates are excellent non-hydrolyzable bioisosteres of phosphates, replacing the labile C-O-P bond of a phosphate with a stable C-C-P bond. rsc.orgrsc.org
The α-bromobenzylphosphonate moiety, derived from precursors like this compound, has emerged as a particularly effective phosphate mimic. rsc.orgrsc.org The addition of the α-bromo group enhances the phosphonate's utility. It can act as a better electronic isostere of the phosphate group and introduces a reactive site for potential covalent modification of target enzymes. rsc.org The synthesis of these bioisosteres often involves the conversion of a benzylphosphonate to an α-hydroxyphosphonate via a Pudovik reaction, followed by bromination. rsc.orgrsc.org These α-bromophosphonate analogs have been incorporated into peptides to create specific inhibitors for phosphate-recognizing proteins. rsc.orgresearchgate.net
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play critical roles in cellular signaling. pnas.org Their dysfunction is linked to diseases like cancer and diabetes, making them important therapeutic targets. pnas.org The development of selective PTP inhibitors has been a major goal in drug discovery.
The α-bromobenzylphosphonate group has proven to be a potent "warhead" for inhibiting PTPs. researchgate.netpnas.org It is designed to mimic the phosphotyrosine (pTyr) substrate of PTPs. rsc.orgpsu.edu The inhibitor binds to the active site of the PTP, and the α-bromide can then undergo nucleophilic attack by the catalytic cysteine residue, leading to irreversible covalent inactivation of the enzyme. rsc.orgpnas.org This active-site-directed inactivation is highly specific. pnas.orgpsu.edu For example, inhibitors based on this scaffold have shown significant activity against PTPs like YopH from Yersinia and the human enzyme STEP (Striatal-Enriched protein Tyrosine Phosphatase). psu.edunih.gov
Table 2: Research Findings on PTP Inhibition
| PTP Target | Inhibitor Scaffold | Mechanism of Action | Key Finding | Citation |
|---|---|---|---|---|
| YopH | α-bromobenzylphosphonate | Irreversible, active site-directed covalent modification | Substrate presence significantly reduces inactivation rate, confirming active-site binding. | psu.edu |
| PTPs (general) | α-bromobenzylphosphonate | Covalent inactivation via reaction with active site cysteine. | Probes are highly specific for PTPs over other proteins. | pnas.org |
| STEP | α-hydroxyphosphonic acid | Direct hydrogen-bonding in a cavity distinct from substrate binding. | Inhibitors show micromolar binding affinities. | nih.gov |
Activity-based proteomics (ABPP) is a powerful chemical biology tool used to study the functional state of enzymes within complex biological systems. wikipedia.org This technique relies on chemical probes that covalently label the active site of specific enzyme classes in an activity-dependent manner. wikipedia.orgnih.gov
The unique reactivity of the α-bromobenzylphosphonate moiety has been harnessed to design activity-based probes (ABPs) for the PTP family. pnas.orgnih.gov These probes typically consist of three components:
The Reactive Group (Warhead): An α-bromobenzylphosphonate group that specifically targets and covalently modifies the active site cysteine of PTPs. pnas.orgwikipedia.org
A Linker: A chemical chain connecting the warhead to a reporter tag. pnas.org
A Reporter Tag: A group, such as biotin (B1667282) or a fluorophore, that allows for the detection, visualization, and purification of the labeled enzymes. pnas.orgwikipedia.org
These probes have been shown to be highly specific for PTPs, remaining inert to other proteins in a complex proteome. pnas.org By using these ABPs, researchers can profile the activity of the entire PTP family, providing insights into their roles in health and disease and helping to identify new therapeutic targets. pnas.orgnih.gov
Material Science Applications of this compound
The unique structural features of this compound, which combine a reactive bromine-substituted aromatic ring with a phosphonate ester group, make it a valuable precursor in various material science applications. Its utility extends from the creation of specialized ligands for metal complexes to its incorporation into advanced polymer systems.
Ligand Synthesis for Metal Complexes
This compound serves as a versatile building block for the synthesis of ligands intended for coordination with metal centers. The phosphonate group can be hydrolyzed to a phosphonic acid, which is a known coordinating group for a variety of metal ions. Furthermore, the bromo-functionalized benzyl ring offers a site for further chemical modification, such as cross-coupling reactions, allowing for the construction of more complex, multidentate ligands. These ligands can then be used to form metal complexes with tailored electronic, catalytic, or photophysical properties.
While direct examples of metal complexes synthesized from this compound are not extensively documented in the literature, the principles are well-established with analogous compounds. For instance, a related compound, Diethyl(3-bromopropyl)phosphonate, is used as a reactant in the synthesis of organosoluble zirconium phosphonate nanocomposites, which have applications in asymmetric hydrogenation. sigmaaldrich.comlookchem.com This highlights the potential of bromo-functionalized phosphonates to act as precursors to ligands for catalytic metal complexes. The synthesis of such complexes typically involves reacting the ligand with a suitable metal salt, such as cobalt, nickel, or copper salts, in an appropriate solvent to yield the desired coordination compound. sysrevpharm.orgresearchgate.netmdpi.com
Phosphonic Acid Anchoring Groups in Dye-Sensitized Solar Cells (DSSCs)
A significant application within the realm of material science for phosphonate compounds is in the development of dye-sensitized solar cells (DSSCs). Phosphonic acids are highly effective anchoring groups for attaching dye molecules to semiconductor surfaces like titanium dioxide (TiO₂) and nickel oxide (NiO). mdpi.comresearchgate.net The diethyl phosphonate group in this compound can be readily hydrolyzed to the corresponding phosphonic acid. This transformation makes it a potential precursor for synthesizing dye sensitizers.
The general synthetic strategy involves incorporating the phosphonate ester into a larger chromophoric system. For example, a common method is the palladium-catalyzed cross-coupling reaction between an aryl bromide and a dialkyl phosphite (like Diethyl phosphite) to form the aryl phosphonate. mdpi.com Subsequently, the dye structure is elaborated, and finally, the phosphonate ester is hydrolyzed to the phosphonic acid, which then serves to anchor the dye to the semiconductor.
Studies on Iridium(III) complexes functionalized with phosphonic acid anchoring groups have shown that these anchors, when decoupled from the chromophore's π-system by a methylene (B1212753) (-CH₂) spacer, provide stable linkage to the metal oxide surface and facilitate efficient charge transfer. db-thueringen.deresearchgate.net This structural motif is analogous to the benzyl group in this compound. Research has demonstrated that phosphonic acid anchors can lead to high-performance DSSCs, with some studies showing they can achieve similar, or in some cases superior, performance compared to the more common carboxylic acid anchors, particularly in solid-state devices. researchgate.netscispace.com The binding mode of the phosphonic acid to the surface is often bidentate, contributing to a stable and effective sensitization of the semiconductor material. db-thueringen.de
| Property | Carboxylic Acid Anchor | Phosphonic Acid Anchor | Reference |
| Binding Strength | Generally lower | Generally higher, more stable linkage | db-thueringen.de |
| Electron Injection | Often more efficient in liquid electrolyte DSSCs | Can be less efficient, but promising in solid-state DSSCs | scispace.com |
| Device Stability | Prone to desorption | More resistant to desorption | db-thueringen.de |
| Open Circuit Voltage (Voc) | Varies | Can induce a higher Voc in some systems | researchgate.netscispace.com |
Integration into Polymer and Oligomer Systems
This compound is a candidate for integration into polymer and oligomer systems to impart specific properties, most notably flame retardancy. smolecule.com Phosphorus-containing compounds are a well-established class of flame retardants that primarily act in the solid phase by promoting char formation, which insulates the underlying material from heat and reduces the release of flammable volatiles. specificpolymers.commdpi.com
The compound can be incorporated into polymers either as an additive or as a reactive monomer. The presence of the bromine atom can also contribute to flame retardancy through a gas-phase radical trapping mechanism, potentially offering a synergistic effect with the phosphorus. Research has explored the use of similar phosphonates in modifying polymers to enhance their fire resistance. smolecule.com For example, a study on the synthesis of tetraphenylethylene-based oligomers utilized a Horner-Wadsworth-Emmons reaction involving a diethyl benzylphosphonate derivative. researchgate.net This reaction is a powerful tool for creating carbon-carbon double bonds and demonstrates a pathway for covalently incorporating the phosphonate moiety into a larger oligomeric or polymeric structure. alfa-chemistry.comwikipedia.org
Another approach involves modifying the benzyl ring. For instance, conversion of the bromo group to an azide (B81097) allows for the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to graft the phosphonate onto polymer backbones. This has been demonstrated with the synthesis of flame-retardant polyurethanes using diethyl 4-azidobenzylphosphonate. researchgate.net These strategies enable the creation of new materials with enhanced thermal stability and reduced flammability for various applications. specialchem.comrsc.org
Contributions to Asymmetric Synthesis
The phosphonate functional group is instrumental in several key reactions in synthetic organic chemistry, and its derivatives are utilized in the development of chiral ligands for asymmetric catalysis. While direct applications of this compound in asymmetric synthesis are not widely reported, its structural components suggest significant potential.
The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions, is a cornerstone for the stereoselective synthesis of alkenes, predominantly yielding the (E)-isomer. wikipedia.orgresearchgate.net this compound can be deprotonated to form a carbanion that reacts with aldehydes and ketones, making it a useful reagent in the synthesis of complex molecules where stereocontrol is crucial. smolecule.com The synthesis of a 2,2'-bipyridyl functionalized oligovinylene-phenylene, for instance, employed a modified HWE reaction with a related diethyl benzylphosphonate derivative. mdpi.com
Furthermore, phosphonate-containing molecules can be designed as chiral ligands for transition metal-catalyzed asymmetric reactions. nih.govfrontiersin.org A closely related compound, Diethyl(3-bromopropyl)phosphonate, is used to synthesize organosoluble zirconium phosphonate nanocomposites which act as catalysts for asymmetric hydrogenation. sigmaaldrich.com This demonstrates a clear pathway where a bromo-functionalized phosphonate can be a precursor to a catalytic system for enantioselective transformations. The development of chiral phosphine (B1218219) ligands and chiral Brønsted acids derived from phosphonates has led to significant advances in the asymmetric synthesis of a wide range of organic compounds. mdpi.comresearchgate.net
Mechanistic Studies and Computational Investigations
Reaction Mechanism Elucidation for Synthetic Transformations
Understanding the precise mechanisms of reactions is fundamental to optimizing synthetic routes and predicting product outcomes. For diethyl 3-bromobenzylphosphonate, this involves analyzing key transformations where it serves as a crucial reagent.
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for synthesizing alkenes with high stereoselectivity. wikipedia.org The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org Unlike the standard Wittig reaction which can produce mixtures of E- and Z-alkenes, the HWE reaction using stabilized phosphonates like this compound predominantly yields the (E)-alkene isomer. wikipedia.org
The mechanism proceeds through several key steps:
Deprotonation: A base is used to abstract the acidic proton alpha to the phosphonate group, generating a nucleophilic phosphonate carbanion. wikipedia.org Weaker bases compared to those in the traditional Wittig reaction can be employed due to the increased acidity conferred by the phosphonate group. wpmucdn.com
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step of the reaction. wikipedia.org
Intermediate Formation and Equilibration: The initial addition leads to the formation of diastereomeric intermediates (betaines or oxaphosphetanes). These intermediates can equilibrate, and the thermodynamically more stable intermediate, which leads to the (E)-alkene, is favored. wikipedia.org
Elimination: The intermediate collapses to form the alkene and a water-soluble dialkyl phosphate (B84403) salt. wikipedia.orgorganic-chemistry.org The formation of the very stable phosphorus-oxygen double bond is the driving force for this final elimination step. wpmucdn.com
The high (E)-selectivity is a hallmark of the HWE reaction with stabilized ylides. organic-chemistry.org This stereochemical outcome is attributed to thermodynamic control, where steric interactions in the transition state leading to the oxaphosphetane intermediate are minimized. The bulky phosphonate group and the substituent from the carbonyl compound orient themselves to an anti-periplanar arrangement, which ultimately leads to the formation of the trans- or (E)-alkene. organic-chemistry.org The resulting diethyl phosphate byproduct is easily removed by aqueous extraction, simplifying product purification. wikipedia.org
Autocatalysis, where a reaction product acts as a catalyst for the same reaction, is a known phenomenon in some phosphonate-related transformations. While not extensively documented specifically for this compound, studies on analogous compounds provide significant insight. For instance, the condensation of dialkyl α-hydroxy-benzylphosphonates with dialkyl phosphites has been identified as a typical autocatalytic reaction. acs.org
In these systems, the reaction is promoted by the alcohol or water molecules that are formed as byproducts. acs.org The mechanism suggests that even trace amounts of water present in the reaction mixture are crucial for initiating the process. acs.org The water can hydrolyze a phosphite (B83602) species, generating a more acidic species that acts as a proton-transfer catalyst, accelerating the main reaction. acs.org The reaction of diethyl α-bromobenzylphosphonate in an Arbuzov reaction to produce a phosphine (B1218219) oxide-phosphonate derivative has been studied in a similar context, highlighting the complex reaction pathways available to these molecules. acs.org These findings suggest that when designing syntheses with this compound, the potential for autocatalytic cycles promoted by byproducts should be considered, as it can significantly influence reaction rates and outcomes.
Computational Chemistry and DFT Calculations
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the properties of this compound at a molecular level. diva-portal.org DFT calculations can predict geometries, reaction pathways, and electronic structures, offering insights that are often difficult to obtain through experimental means alone. sumitomo-chem.co.jprsc.org
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. diva-portal.org This allows for the identification and characterization of transient species such as reaction intermediates and transition states. rsc.orgresearchgate.net By calculating the energy barriers (activation energies) associated with different possible pathways, chemists can predict the most likely reaction mechanism. sumitomo-chem.co.jp
For example, in studies of related phosphonate reactions, DFT (using functionals like B3LYP) has been employed to model the nucleophilic attack, determine the geometries of the transition states, and calculate the associated activation energies. imist.ma These calculations can reveal subtle structural differences between competing transition states, explaining observed product regioselectivity or stereoselectivity. rsc.org This computational approach can be applied to reactions of this compound, such as its Michaelis-Arbuzov or HWE reactions, to provide a detailed, quantitative understanding of the reaction coordinates and the factors controlling reactivity and selectivity. imist.ma
| Parameter | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆BrO₃P | uni.lusigmaaldrich.com |
| Molecular Weight | 307.12 g/mol | sigmaaldrich.com |
| XlogP (predicted) | 2.4 | uni.lu |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
The three-dimensional shape and electronic structure of a molecule are intrinsically linked to its reactivity. Conformational analysis using computational methods can identify the most stable (lowest energy) conformations of this compound. nih.govsoton.ac.uk This is critical because the molecule's preferred shape influences how it interacts with other reagents. mdpi.com
Molecular Orbital (MO) theory provides further insights into chemical reactivity. wayne.edu The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile, while the LUMO indicates the most likely site for nucleophilic attack, reflecting the molecule's electrophilic character. imist.ma For this compound, MO analysis can pinpoint the reactive centers, such as the nucleophilic carbanion that can be formed at the benzylic position or the electrophilic phosphorus atom. DFT calculations can quantify the energy gap between the HOMO and LUMO, which is a predictor of the molecule's kinetic stability and reactivity. imist.ma
Structure-Reactivity Relationships
Structure-Reactivity Relationships (SRRs) aim to correlate a molecule's chemical structure with its reactivity. For this compound, the key structural features influencing its reactivity are the diethyl phosphonate group and the 3-bromo-substituted benzyl (B1604629) group.
The phosphonate group makes the benzylic protons acidic, allowing for the formation of a stabilized carbanion that is central to its utility in reactions like the Horner-Wadsworth-Emmons synthesis. wikipedia.org The nature of the substituents on the benzyl ring significantly modulates this reactivity. The bromine atom at the meta-position has a distinct electronic influence. As an electron-withdrawing group, it can affect the acidity of the benzylic protons and influence the stability of intermediates.
| Compound Name | Structural Difference | Impact on Reactivity/Properties | Source |
|---|---|---|---|
| Diethyl Benzylphosphonate | Lacks bromine substitution. | Serves as a baseline for electronic effects; used in similar reactions. | smolecule.com |
| Diethyl (4-Bromobenzyl)phosphonate | Para-substituted regioisomer. | Electronic effects of bromine are exerted from a different position, potentially altering reactivity and directing effects in aromatic substitutions. | smolecule.com |
| Diethyl (4-Fluorobenzyl)phosphonate | Fluorine at para position. | Fluorine is strongly electron-withdrawing but has a smaller atomic size than bromine, affecting both electronic and steric factors differently. | |
| Diethyl 3-Iodobenzylphosphonate | Iodine at meta position. | Iodine is less electronegative but larger than bromine, influencing steric hindrance and potential for different types of coupling reactions. Synthesized for SAR studies. | semanticscholar.org |
| Diethyl (3-Pyridylmethyl)phosphonate | Contains a nitrogen heterocycle instead of a substituted benzene (B151609) ring. | The nitrogen atom significantly alters the electronic properties, basicity, and potential for hydrogen bonding, leading to different biological properties. | smolecule.com |
Analytical and Spectroscopic Methodologies in Research of Diethyl 3 Bromobenzylphosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Diethyl 3-Bromobenzylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR experiments is used to fully characterize its structure.
¹H NMR for Proton Environments
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum provides information on the number of distinct proton sets, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
In this compound, the structure suggests the presence of several distinct proton signals. The aromatic protons on the bromobenzyl ring are expected to appear in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The methylene (B1212753) protons of the ethyl groups (-O-CH₂-CH₃) and the benzylic methylene protons (-CH₂-P) will exhibit characteristic multiplets, with their chemical shifts influenced by the adjacent phosphorus and oxygen atoms. The terminal methyl protons (-CH₂-CH₃) will appear as a triplet in the upfield region of the spectrum. The coupling of protons to the phosphorus nucleus (²J(H,P) or ³J(H,P)) provides definitive structural confirmation, often seen as a "doubling" of the expected multiplicity.
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data are predicted based on the analysis of structurally similar compounds, such as Diethyl benzylphosphonate. nih.gov
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (C₆H₄) | 7.10 - 7.50 | Multiplet (m) | - |
| Ethoxy (-OCH₂) | 3.90 - 4.10 | Doublet of quartets (dq) | ³J(H,H) ≈ 7.0, ³J(H,P) ≈ 8.0 |
| Benzylic (-CH₂P) | 3.15 - 3.25 | Doublet (d) | ²J(H,P) ≈ 22.0 |
¹³C NMR for Carbon Frameworks
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides insight into its bonding and electronic environment. As with ¹H NMR, the coupling between carbon and phosphorus nuclei (J(C,P)) is a key diagnostic feature for phosphonates.
The ¹³C NMR spectrum of this compound is expected to show distinct signals for the aromatic carbons, the benzylic carbon, and the two carbons of the ethyl groups. The carbon atom directly bonded to the bromine (C-Br) will be influenced by the heavy atom effect. The benzylic carbon and the ethoxy carbons will show characteristic C-P coupling constants. The one-bond coupling (¹J(C,P)) for the benzylic carbon is typically large ( >100 Hz), providing unambiguous evidence of the C-P bond. nih.govrsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data are predicted based on the analysis of structurally similar compounds. nih.govrsc.org
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-P Coupling (J(C,P), Hz) |
|---|---|---|
| Aromatic C-Br | ~122 | - |
| Aromatic C-H | 126 - 132 | J(C,P) ≈ 3-10 |
| Aromatic C-CH₂ | ~132 | J(C,P) ≈ 9 |
| Ethoxy (-OCH₂) | ~62 | ²J(C,P) ≈ 6-7 |
| Benzylic (-CH₂P) | ~33 | ¹J(C,P) ≈ 135-140 |
³¹P NMR for Phosphorus Chemical Shifts
Phosphorus-31 (³¹P) NMR is a highly specific technique for characterizing organophosphorus compounds. Since ³¹P has a natural abundance of 100% and is a spin-½ nucleus, this method is both sensitive and straightforward to interpret. huji.ac.il The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents attached to it.
For pentavalent phosphonates like this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift typically falls within a well-defined range for this class of compounds. Based on data from analogous diethyl benzylphosphonate derivatives, the signal for this compound is predicted to appear in the range of δ +20 to +30 ppm (relative to an 85% H₃PO₄ standard). nih.govrsc.org This single peak confirms the presence of one unique phosphorus environment in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
For this compound, electron ionization (EI) mass spectrometry would likely induce fragmentation. Common fragmentation pathways for benzylphosphonates include cleavage of the C-P bond, leading to the formation of a bromotropylium ion or a related benzylic cation, which is often the base peak. Loss of ethylene (B1197577) from the ethyl ester groups is another characteristic fragmentation pattern. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique is crucial for unequivocally confirming the identity of a newly synthesized compound.
For this compound, with the chemical formula C₁₁H₁₆BrO₃P, HRMS would be used to measure the exact mass of its molecular ion. The calculated monoisotopic mass for this formula is 306.00204 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides definitive evidence for the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Formula | Species | Calculated m/z |
|---|---|---|
| C₁₁H₁₆BrO₃P | [M+H]⁺ | 307.00965 |
LC-MS for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for verifying the identity and determining the purity of synthesized this compound.
In a typical LC-MS analysis, the compound is first passed through an HPLC column (e.g., a C18 column) where it is separated from any impurities or starting materials. The eluent from the column is then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized without significant fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).
For this compound (Molecular Formula: C₁₁H₁₆BrO₃P), the mass spectrometer is expected to detect the protonated molecular ion [M+H]⁺. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by 2 m/z units, would be observed, definitively confirming the presence of a single bromine atom in the molecule. The high resolution of modern mass spectrometers allows for the determination of the exact mass, further validating the elemental composition. The purity of the sample is assessed by integrating the area of the primary peak in the chromatogram relative to the total area of all detected peaks.
Table 1: Expected LC-MS Data for this compound
| Parameter | Expected Value/Observation | Purpose |
|---|---|---|
| Retention Time (tR) | Dependent on LC conditions (column, mobile phase) | Purity Assessment |
| Molecular Ion [M+H]⁺ | m/z ≈ 307.0 (for ⁷⁹Br) and 309.0 (for ⁸¹Br) | Identity Confirmation |
| Other Adducts | [M+Na]⁺ at m/z ≈ 329.0/331.0 | Further Identity Confirmation |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb specific frequencies of infrared radiation, which correspond to the vibrational energies of their chemical bonds.
The IR spectrum of this compound provides a unique "fingerprint" based on its constituent functional groups. Key absorptions are expected for the phosphoryl (P=O), phosphonate (B1237965) ester (P-O-C), and the brominated aromatic ring. The strong, characteristic absorption of the P=O bond is particularly diagnostic for organophosphorus compounds. Analysis of the spectrum allows for rapid confirmation that the desired chemical transformations have occurred during synthesis.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phosphoryl | P=O Stretch | 1240–1260 | Strong |
| Alkoxy Phosphonate | P-O-C Stretch | 1020–1050 | Strong |
| Alkoxy Phosphonate | C-O-C Stretch | 1160-1170 | Medium |
| Aromatic Ring | C=C Stretch | 1475, 1570 | Medium to Weak |
| Aromatic C-H | C-H Stretch | 3000–3100 | Medium |
| Aromatic C-H | C-H Bending (out-of-plane) | 700-900 | Strong |
| Alkyl C-H | C-H Stretch | 2850–3000 | Medium |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. nih.gov This technique involves directing a beam of X-rays onto a single, well-ordered crystal. wikipedia.org The resulting diffraction pattern is analyzed to build a precise model of the electron density, which reveals the exact positions of atoms, bond lengths, and bond angles. nih.govwikipedia.org
A significant prerequisite for this technique is the ability to grow a high-quality single crystal of the substance. nih.gov this compound exists as a liquid at room temperature, which makes standard single-crystal X-ray diffraction analysis challenging. To obtain its crystal structure, the compound would need to be crystallized at low temperatures or co-crystallized with another molecule to form a solid adduct.
If a crystal structure were obtained, it would provide unparalleled insight into the molecule's conformation in the solid state. This includes the precise geometry of the phosphonate group, the orientation of the diethyl ester chains, and the spatial arrangement of the 3-bromobenzyl moiety. Such data is invaluable for computational modeling and for understanding structure-activity relationships in related compounds.
Table 3: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |
| Bond Lengths | Precise distances between bonded atoms (e.g., P=O, P-O, C-C, C-Br) |
| Bond Angles | Angles between adjacent bonds (e.g., O=P-O, C-C-C) |
| Torsion Angles | Dihedral angles describing the conformation of flexible parts (e.g., ethoxy groups) |
| Intermolecular Interactions | Details on packing forces like van der Waals interactions or dipole-dipole forces in the crystal |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule—its ability to be oxidized or reduced. theijes.com CV involves applying a linearly cycling potential to an electrode immersed in a solution of the analyte and measuring the resulting current. wikipedia.org
For this compound, the electroactive part of the molecule is the bromophenyl group. Aromatic halides can undergo electrochemical reduction where an electron is added to the molecule, leading to the cleavage of the carbon-bromine (C-Br) bond. researchgate.net
A typical cyclic voltammogram for this compound in a non-aqueous solvent would likely show an irreversible reduction peak during the cathodic (negative-going) scan. The term "irreversible" indicates that the product of the reduction (the debrominated radical anion) rapidly reacts and is not available to be oxidized back to the starting material on the reverse (anodic) scan. The potential at which this reduction occurs provides information about the ease of C-Br bond cleavage. This technique can be used to study the electron transfer mechanism and the kinetics of the bond-breaking process. theijes.com
Table 4: Expected Cyclic Voltammetry Data for this compound
| Parameter | Observation/Information Gained |
|---|---|
| Cathodic Peak Potential (Epc) | Potential at which the C-Br bond is reduced. Indicates the energy required for the reduction. |
| Peak Current (Ipc) | Proportional to the concentration and diffusion coefficient of the analyte. |
| Reversibility | Expected to be an irreversible process, with no corresponding anodic peak. |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Catalytic Systems
The predominant method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction, which typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. alfa-chemistry.comwikipedia.org For Diethyl 3-Bromobenzylphosphonate, the conventional synthesis involves reacting 3-bromobenzyl bromide with triethyl phosphite. smolecule.com Another established method is the alkylation of diethyl phosphonate (B1237965) with 3-bromobenzyl bromide using a base like sodium hydride. smolecule.comnii.ac.jp However, research is moving towards more sophisticated and efficient catalytic systems.
A promising area of development is the use of palladium-catalyzed cross-coupling reactions. researchgate.net These methods involve the coupling of H-phosphonate diesters with benzyl (B1604629) halides. Catalytic systems employing palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with specialized ligands such as Xantphos have shown effectiveness in forming the crucial carbon-phosphorus bond. researchgate.net Such protocols represent a significant advancement over the often high-temperature conditions required for the traditional Arbuzov reaction. wikipedia.org
Further innovation could stem from the modular synthesis of phosphonylated compounds through the activation of phosphonates with reagents like triflic anhydride (B1165640) and 2-iodopyridine, which allows for flexible and iterative substitution with a wide range of nucleophiles. d-nb.info
Table 1: Comparison of Synthetic Routes for this compound This table is interactive. You can sort and filter the data.
| Synthetic Route | Key Reactants | Catalyst/Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| Michaelis-Arbuzov Reaction | Triethyl phosphite, 3-Bromobenzyl bromide | High temperature (often 120-160 °C) | Classic, widely used method; can require harsh conditions. | smolecule.comalfa-chemistry.comwikipedia.org |
| Alkylation | Diethyl phosphonate, 3-Bromobenzyl bromide | Base (e.g., NaH, K₂CO₃) | Alternative to Arbuzov, avoids phosphite reagents. | smolecule.comnii.ac.jp |
| Palladium-Catalyzed Cross-Coupling | Diethyl H-phosphonate, 3-Bromobenzyl bromide | Pd(0) source (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos) | Milder reaction conditions; high efficiency. | researchgate.net |
| Phosphonate Activation | Diethyl phosphonate, Nucleophile | Triflic anhydride, 2-Iodopyridine | Modular approach for creating diverse derivatives. | d-nb.info |
Expanded Applications in Materials Science and Medicinal Chemistry
This compound serves as a versatile building block for a variety of bioactive molecules and materials. smolecule.com Its unique phosphorus-containing structure and reactive bromine atom open avenues for diverse applications.
Materials Science In materials science, the compound shows potential primarily due to its flame-retardant properties. smolecule.com Organophosphorus compounds are known for their ability to enhance the flame resistance of polymers. Research has specifically pointed to this compound as a candidate for modifying polymers to this end. smolecule.com The presence of both phosphorus and bromine can create a synergistic effect, improving fire retardancy. Future research could focus on incorporating this molecule into various polymer backbones to create novel fire-resistant materials for electronics, construction, and textiles.
Medicinal Chemistry The compound is a valuable precursor in the synthesis of pharmaceuticals. smolecule.com Its derivatives have been investigated for several therapeutic applications:
Cholinesterase Inhibitors: It has been explored in the development of inhibitors for cholinesterase, an enzyme targeted in treatments for Alzheimer's disease, glaucoma, and myasthenia gravis. smolecule.com
Anticancer Agents: Benzylic α-bromophosphonates, the class to which this compound belongs, have been investigated as inhibitors of autotaxin (ATX), an enzyme implicated in tumor cell motility, metastasis, and invasion in numerous cancers. rsc.org These molecules can act as non-hydrolyzable bioisosteres of phosphotyrosine residues, which are crucial in cellular signaling pathways often dysregulated in cancer. rsc.orgrsc.org Related phosphonate structures have also been developed as precursors for anticancer bis(3-indolyl)methane phosphonates.
Table 2: Potential Applications of this compound This table is interactive. You can sort and filter the data.
| Field | Application Area | Mechanism/Role of Compound | Reference(s) |
|---|---|---|---|
| Materials Science | Flame Retardants | Incorporation into polymers to enhance fire resistance. | smolecule.com |
| Medicinal Chemistry | Cholinesterase Inhibition | Acts as a structural component for molecules designed to inhibit the cholinesterase enzyme. | smolecule.com |
| Medicinal Chemistry | Anticancer Agents (Metastasis) | Serves as a precursor for inhibitors of autotaxin (ATX), an enzyme linked to cancer cell invasion. | rsc.org |
| Organic Synthesis | Versatile Intermediate | Used as a building block for diverse bioactive molecules, including pharmaceuticals and agrochemicals. | smolecule.comcymitquimica.com |
Further Mechanistic Investigations
Understanding the precise reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The primary reactions involving this compound are its synthesis via the Arbuzov reaction and its subsequent use in olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction.
The Arbuzov reaction mechanism is generally understood to proceed via two Sₙ2 substitution steps: an initial attack of the nucleophilic phosphite on the benzyl bromide, forming a phosphonium (B103445) intermediate, followed by the attack of the bromide anion on one of the ethyl groups of the intermediate to yield the final phosphonate product. wikipedia.org
The Horner-Wadsworth-Emmons reaction mechanism begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom, creating a stabilized carbanion. wikipedia.org This carbanion then performs a nucleophilic attack on an aldehyde or ketone, leading to an oxaphosphetane intermediate, which subsequently eliminates to form an alkene, typically with high selectivity for the E-isomer. wikipedia.orgnrochemistry.com
Future mechanistic studies should focus on the novel catalytic systems being developed. For palladium-catalyzed C-P bond formation, detailed investigations into the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle are needed. researchgate.net Elucidating the precise role of ligands like Xantphos in facilitating these steps could lead to the design of even more active and selective catalysts. Furthermore, exploring the kinetics and intermediates in modular synthesis approaches, such as the activation with triflic anhydride, can provide deeper insight into reaction pathways and potential side reactions. d-nb.info
Development of Environmentally Benign Synthetic Procedures
A significant push in modern chemistry is the development of "green" synthetic methods that minimize waste, avoid hazardous reagents, and reduce energy consumption.
A key development in this area is the alcohol-based Michaelis-Arbuzov reaction . rsc.org This metal-free approach uses an alcohol (like 3-bromobenzyl alcohol) directly with a phosphite, catalyzed by a substance like tetra-n-butylammonium iodide (n-Bu₄NI), under solvent-free conditions. chemicalbook.com This method avoids the use of alkyl halides, which are often more toxic and environmentally damaging than their corresponding alcohols, representing a significant step towards a greener synthesis of this compound.
Future research should continue to explore this theme by:
Investigating Alternative Solvents: Exploring the use of deep eutectic solvents (DESs) or aqueous media for the synthesis, which can replace volatile and hazardous organic solvents. mdpi.com
Developing Organocatalysis: Designing efficient organocatalysts to replace metal-based systems entirely, thereby avoiding concerns about metal contamination in the final products and waste streams. academie-sciences.fr
Improving Atom Economy: Focusing on reactions with high atom economy, such as addition reactions, to ensure that the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. nii.ac.jp
Using Eco-Friendly Byproducts: Designing reaction pathways where any byproducts are non-toxic and easily separable, such as water-soluble phosphate (B84403) salts. researchgate.net
By pursuing these avenues, the synthesis of this compound and its derivatives can become more efficient, cost-effective, and environmentally sustainable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
